molecular formula C13H12F3NO4 B7587156 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid

1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid

Cat. No. B7587156
M. Wt: 303.23 g/mol
InChI Key: RBVQFSAWVWMCGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid, also known as TFC-039, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid exerts its biological effects by inhibiting the activity of various enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the production of inflammatory mediators in the body. In addition, this compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Biochemical and Physiological Effects
The inhibition of COX-2 and HDACs by this compound has been shown to have various biochemical and physiological effects in the body. Specifically, this compound has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid for lab experiments is its high purity, which allows for accurate and reproducible results. In addition, this compound is relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid. One potential direction is the development of this compound derivatives with improved solubility and bioavailability for use as drug candidates. Another potential direction is the investigation of the mechanism of action of this compound in more detail, which could lead to the discovery of new targets for drug development. Finally, the use of this compound as a fluorescence probe for the detection of metal ions could also be further explored.

Synthesis Methods

The synthesis of 1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid involves the reaction of 3,4-dihydro-2H-quinoline-6-carboxylic acid with trifluoroacetic anhydride and triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid has been studied for its potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. In addition, this compound has also been studied for its potential use as a fluorescence probe for the detection of metal ions.

properties

IUPAC Name

1-(2,2,2-trifluoroethoxycarbonyl)-3,4-dihydro-2H-quinoline-6-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3NO4/c14-13(15,16)7-21-12(20)17-5-1-2-8-6-9(11(18)19)3-4-10(8)17/h3-4,6H,1-2,5,7H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBVQFSAWVWMCGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)C(=O)O)N(C1)C(=O)OCC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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